molecular formula C11H17NO2 B11828734 ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

Cat. No.: B11828734
M. Wt: 195.26 g/mol
InChI Key: LBOSDZIOXMWJRS-SNAWJCMRSA-N
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Description

Ethyl (2E)-3-{5-methyl-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique bicyclic structure makes it a valuable scaffold for drug design and development.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological Studies: The compound can be used to study the effects of bicyclic structures on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets. The bicyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific combination of a bicyclic structure with an ethyl ester and a prop-2-enoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-3-(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

InChI

InChI=1S/C11H17NO2/c1-3-14-9(13)4-5-11-6-10(11,2)7-12-8-11/h4-5,12H,3,6-8H2,1-2H3/b5-4+

InChI Key

LBOSDZIOXMWJRS-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CC1(CNC2)C

Canonical SMILES

CCOC(=O)C=CC12CC1(CNC2)C

Origin of Product

United States

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